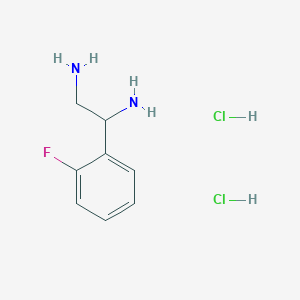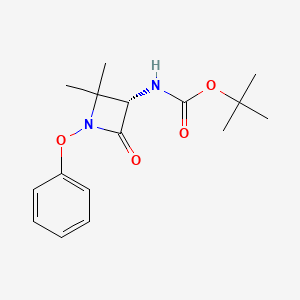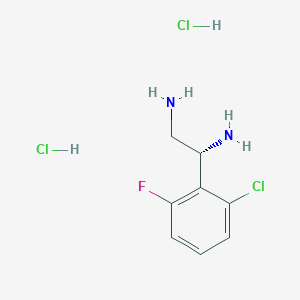
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol: is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of bromine atoms at the 5th and 7th positions, a methyl group at the 2nd position, and a hydroxyl group at the 8th position of the tetrahydroquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. For instance, the compound can be synthesized by dissolving 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol in a suitable solvent, followed by the addition of bromine in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential anticancer properties, particularly in the development of lanthanide complexes that exhibit cytotoxic activity against cancer cells . Additionally, it is used in the design of probes for mitochondrial imaging and chemodynamic therapy .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with molecular targets and pathways within cells. For instance, in anticancer research, the compound forms complexes with lanthanides that inhibit telomerase activity and induce DNA damage-mediated apoptosis in cancer cells . Additionally, it can generate reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
5,7-Dibromo-8-hydroxyquinoline: Similar in structure but lacks the tetrahydroquinoline ring.
5,7-Dichloro-2-methyl-8-quinolinol: Similar but with chlorine atoms instead of bromine.
2-Methyl-8-hydroxyquinoline: Lacks the bromine atoms at the 5th and 7th positions.
Uniqueness: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the presence of both bromine atoms and the tetrahydroquinoline ring, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential anticancer activity make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H11Br2NO |
|---|---|
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C10H11Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 |
Clave InChI |
GXXSPDXYAPQZST-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(N1)C(=C(C=C2Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)


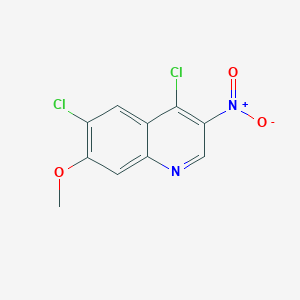

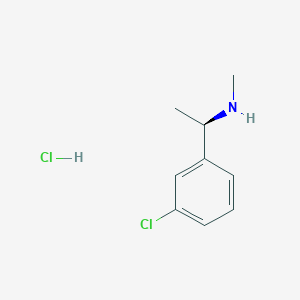
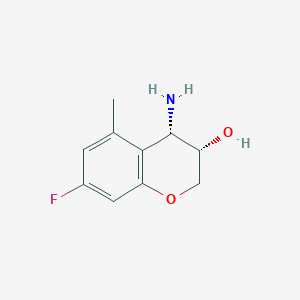
![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
